3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine
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Overview
Description
3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine typically involves the assembly of the pyrazolopyridine system. One common method includes the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For instance, the reaction can be carried out using diphenylhydrazone and pyridine with iodine as a catalyst . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways like Ras/Erk and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methylphenol: A related compound with a pyrazolopyrimidine structure.
Uniqueness
3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and lipophilicity, enhancing its potential as a drug candidate .
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-tert-butyl-1-methylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C11H16N4/c1-11(2,3)9-8-5-7(12)6-13-10(8)15(4)14-9/h5-6H,12H2,1-4H3 |
InChI Key |
HHRNMPUGYZSGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C=C(C=N2)N)C |
Origin of Product |
United States |
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